SGKtide

Kinase selectivity Substrate specificity AGC kinase family

SGKtide (CAS 171782-99-3) is a synthetic nonapeptide with the amino acid sequence Lys-Lys-Arg-Asn-Arg-Arg-Leu-Ser-Val-Ala (KKRNRRLSVA) that functions as a substrate for the serum- and glucocorticoid-inducible kinase (SGK) family, a group of serine/threonine protein kinases in the AGC kinase family. Originally identified through peptide library screening and optimization, SGKtide was named specifically for its selective recognition by SGK.

Molecular Formula C51H98N22O13
Molecular Weight 1227.5 g/mol
Cat. No. B12385890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGKtide
Molecular FormulaC51H98N22O13
Molecular Weight1227.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N
InChIInChI=1S/C51H98N22O13/c1-26(2)23-34(44(81)72-36(25-74)46(83)73-38(27(3)4)47(84)65-28(5)48(85)86)70-42(79)32(16-11-21-63-50(58)59)68-41(78)31(15-10-20-62-49(56)57)69-45(82)35(24-37(55)75)71-43(80)33(17-12-22-64-51(60)61)67-40(77)30(14-7-9-19-53)66-39(76)29(54)13-6-8-18-52/h26-36,38,74H,6-25,52-54H2,1-5H3,(H2,55,75)(H,65,84)(H,66,76)(H,67,77)(H,68,78)(H,69,82)(H,70,79)(H,71,80)(H,72,81)(H,73,83)(H,85,86)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)
InChIKeyCSGTZOSEXKEBLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SGKtide: A Selective Substrate Peptide for Serum- and Glucocorticoid-Inducible Kinase (SGK) Assays


SGKtide (CAS 171782-99-3) is a synthetic nonapeptide with the amino acid sequence Lys-Lys-Arg-Asn-Arg-Arg-Leu-Ser-Val-Ala (KKRNRRLSVA) that functions as a substrate for the serum- and glucocorticoid-inducible kinase (SGK) family, a group of serine/threonine protein kinases in the AGC kinase family [1]. Originally identified through peptide library screening and optimization, SGKtide was named specifically for its selective recognition by SGK [2]. The peptide contains a single serine phosphorylation site flanked by critical arginine residues at the −2/−3 and −5/−6 positions relative to the phosphorylated serine, which are required for SGK activity [2].

Why Generic AGC Kinase Substrates Cannot Replace SGKtide in SGK-Specific Assays


Substituting generic AGC kinase substrates such as Crosstide for SGKtide introduces substantial risk of cross-reactivity and false-positive signals in assays intended to measure SGK activity. Crosstide (sequence GRPRTSSFAEG), based on the glycogen synthase kinase-3 (GSK-3) phosphorylation site, serves as a substrate for Akt/PKB (Km = 4 µM), p70S6K, and MAPKAP kinase-1 . In contrast, SGKtide was specifically optimized from an NDRG1-derived nonapeptide that is phosphorylated by SGK1 but not by PKBα (Akt1) or RSK1 in vitro [1]. This fundamental difference in kinase recognition means that experiments employing Crosstide or other broad-spectrum AGC substrates cannot reliably distinguish SGK activity from that of closely related kinases, compromising data interpretation in studies of SGK-specific signaling, inhibitor screening, or pathway dissection.

SGKtide vs. AGC Kinase Substrates: Quantified Selectivity and Performance Evidence


SGKtide Exhibits Complete Discrimination Against PKBα (Akt1) in Head-to-Head In Vitro Phosphorylation Assays

In direct head-to-head in vitro kinase assays, SGKtide (the NDRG1-derived nonapeptide KKRNRRLSVA) was phosphorylated by SGK1 but showed no detectable phosphorylation by PKBα (Akt1) or RSK1 [1]. When the residues at positions n+1, n+2, and n−4 relative to the phosphorylation site were mutated (Ser→Phe, Glu→Ala, Ser→Pro), the peptide was transformed into an excellent substrate for PKBα and RSK1, confirming that the native SGKtide sequence is intrinsically incompatible with PKBα catalytic recognition [1].

Kinase selectivity Substrate specificity AGC kinase family

SGKtide Demonstrates SGK-Specific Recognition While Crosstide Serves Multiple AGC Kinases

Cross-study comparison of substrate recognition profiles reveals that Crosstide is recognized by multiple AGC family kinases including Akt/PKB (Km = 4 µM), MAPKAP kinase-1, and p70S6K , whereas SGKtide was identified through systematic peptide library screening as the most selective peptide substrate for SGK among several peptides tested [1]. The arginine residues at the −2/−3 and −5/−6 positions relative to the phosphorylated serine in SGKtide were found to be required for SGK activity [1].

Substrate cross-reactivity Kinase assay validation AGC kinase profiling

SGKtide Is Validated as a Substrate for NDR Family Kinases in Addition to SGK

Multiple vendor technical datasheets and biochemical evaluations indicate that SGKtide is evaluated as a substrate not only for SGK but also for NDR family kinases (including STK38/STK38L) . This broader utility within a defined kinase subfamily may represent an advantage or limitation depending on the experimental objective, but users should note that SGKtide does not provide absolute discrimination between SGK and NDR family members.

NDR kinase STK38 Kinase substrate profiling

Commercial SGKtide Is Available at ≥98–99% HPLC Purity for Reproducible Kinase Assays

Commercial suppliers report SGKtide purity levels ranging from 95% to 99.07% as determined by HPLC analysis . High peptide purity is critical for quantitative kinase assays, as impurities can interfere with phosphorylation measurements, introduce inhibitory contaminants, or cause lot-to-lot variability. For comparison, Akt substrate peptides such as Crosstide are also commercially available at comparable purity levels (typically ≥95–98%), but the documented purity specifications for SGKtide ensure that procurement decisions can be based on verified quality metrics.

Peptide purity Assay reproducibility Quality control

SGKtide Application Scenarios: Where Selectivity Drives Experimental Value


SGK-Specific Kinase Activity Assays in the Presence of Akt/PKB

SGKtide enables measurement of SGK catalytic activity in cellular lysates or immunoprecipitates without interference from co-existing Akt/PKB activity. Since SGKtide is not phosphorylated by PKBα [1], researchers can confidently attribute phosphorylation signals to SGK family kinases even in signaling contexts where both SGK and Akt are activated (e.g., PI3K-stimulated pathways). This application is particularly valuable for studying SGK-specific roles in ion channel regulation, cell volume control, and glucocorticoid-responsive signaling where Akt is also present.

SGK Inhibitor Screening and Selectivity Profiling

In high-throughput or medium-throughput screening campaigns for SGK inhibitors, SGKtide provides a substrate that minimizes false-positive hits arising from off-target inhibition of Akt or RSK. Using SGKtide rather than a broad-spectrum substrate like Crosstide ensures that observed reductions in phosphorylation are attributable to SGK inhibition rather than unintended effects on other AGC kinases . SGKtide has been used in TR-FRET assays with recombinant PAK4 and other kinases for inhibitor evaluation [2].

NDR Family Kinase (STK38/STK38L) Activity Measurements

SGKtide is validated as a substrate for NDR family kinases (STK38/STK38L) in addition to SGK . Researchers investigating NDR kinase signaling, Hippo pathway regulation, or NDR-mediated cell cycle control can employ SGKtide as a substrate for in vitro kinase assays. This dual utility within the SGK-NDR subfamily allows the same peptide to be used across related kinase targets, streamlining assay development.

Phosphorylation Site Mutagenesis and Kinase Specificity Studies

The defined sequence of SGKtide, with critical arginine residues at positions −2/−3 and −5/−6 relative to the phosphorylatable serine [3], makes it an ideal scaffold for structure-activity relationship (SAR) studies of kinase substrate recognition. As demonstrated in the original characterization work, mutating specific residues transforms SGKtide from an SGK-selective substrate into a PKBα/RSK1 substrate [1], enabling systematic investigation of the molecular determinants of AGC kinase substrate specificity.

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